tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1201935-68-3. It has a molecular weight of 296.33 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.33 and is solid in its physical form .Scientific Research Applications
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Pharmaceutical Intermediate
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Anti-inflammatory Research
- A related compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, has been synthesized and studied for its anti-inflammatory effects . This compound was tested in LPS-induced RAW264.7 macrophage cells, and some derivatives showed significant inhibitory effects on NO production, PGE 2 inhibition, and cytokines production .
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Organic Synthesis
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Research and Development
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Synthesis of Boronic Acid Derivatives
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Anti-inflammatory Research
- A related compound, “4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine”, has been synthesized and studied for its anti-inflammatory effects . This compound was tested in LPS-induced RAW264.7 macrophage cells, and some derivatives showed significant inhibitory effects on NO production, PGE 2 inhibition, and cytokines production .
Future Directions
Piperidine derivatives, such as “tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate”, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHQEFQFSKJPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate |
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